molecular formula C10H19N3O3 B1352119 Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate CAS No. 411238-88-5

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Cat. No.: B1352119
CAS No.: 411238-88-5
M. Wt: 229.28 g/mol
InChI Key: HFMHEXPZANOFSL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H19N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a hydrazinecarbonyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,4-diaminobutane.

    Introduction of the Hydrazinecarbonyl Group: This step involves the reaction of the pyrrolidine derivative with hydrazine or hydrazine derivatives under controlled conditions to introduce the hydrazinecarbonyl group.

    Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

    Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a precursor in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique functional groups.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its hydrazinecarbonyl group.

Medicine

    Drug Development: Investigated as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring.

    Tert-butyl 3-(hydrazinecarbonyl)pyridine-1-carboxylate: Contains a pyridine ring instead of pyrrolidine.

Uniqueness

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is unique due to its combination of a five-membered pyrrolidine ring and a hydrazinecarbonyl group, which imparts distinct reactivity and potential biological activity compared to its six-membered or aromatic counterparts.

Properties

IUPAC Name

tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMHEXPZANOFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404986
Record name tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411238-88-5
Record name tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate (1.00 equiv.) and hydrazine (excess of 50% aq. solution) in ethanol (0.2 M final conc.) is heated to reflux. After the reaction is deemed complete, the reaction mixture is cooled to rt and partially concentrated. The resulting mixture is diluted with EtOAc, and the resulting organics are washed with water and brine, dried (sodium sulfate) and concentrated in vacuo to afford the title compound i-13a.
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